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Compound of Interest

Compound Name: Quinine Hydrochloride

Cat. No.: B1198593

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical toxicological profile
of quinine hydrochloride, drawing from a range of in vivo and in vitro studies. The information
is intended to support researchers, scientists, and drug development professionals in
understanding the potential adverse effects of this compound and to provide a basis for further
investigation and risk assessment.

Acute Toxicity

Acute toxicity studies are designed to evaluate the adverse effects that occur shortly after the
administration of a single dose of a substance. For quinine hydrochloride, these studies have
been conducted in various animal species to determine the median lethal dose (LD50), a key
indicator of acute toxicity.
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Species Rout-e ?f . LD50 (mg/kg) Reference
Administration

Rat Oral 620 [1]

Mouse Oral 1160 [2]

Rabbit Oral 800 [2]

Rat Subcutaneous 790 [2]

Mouse Intraperitoneal 189 [2]

Human Intravenous 0.23 (LDLO)

LDLo: Lowest published lethal dose.

Experimental Protocols

OECD 420: Acute Oral Toxicity - Fixed Dose Procedure

This method is designed to identify a dose that produces evident toxicity without causing

mortality.

Test Animals: Typically, young adult female rats are used.

e Housing and Feeding: Animals are housed in standard conditions with access to food and

water, except for a brief fasting period before dosing.

o Dose Administration: The test substance is administered orally by gavage in a single dose.

The volume administered is generally kept constant.

e Dose Levels: A stepwise procedure is used with fixed dose levels (e.g., 5, 50, 300, 2000

mg/kg). The starting dose is selected based on available information to be a dose that is

likely to produce some signs of toxicity.

o Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in

skin, fur, eyes, and behavior), and body weight changes for at least 14 days.
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o Pathology: At the end of the observation period, all animals are subjected to a gross
necropsy.

Sub-chronic and Chronic Toxicity

Repeated dose toxicity studies provide information on the adverse effects of a substance
following prolonged and repeated exposure. These studies are crucial for determining the No-
Observed-Adverse-Effect Level (NOAEL), which is used for safety and risk assessment.
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Experimental Protocols

OECD 408: Repeated Dose 90-Day Oral Toxicity Study in Rodents

This guideline is designed to characterize the toxicity profile of a substance following 90 days
of repeated oral administration.

o Test Animals: Typically, young adult rats (at least 10 males and 10 females per group) are
used.

e Housing and Feeding: Animals are housed under standard laboratory conditions with free
access to food and water.

» Dose Administration: The test substance is administered orally, usually daily, via gavage, in
the diet, or in drinking water.

e Dose Levels: At least three dose levels and a concurrent control group are used. The highest
dose should induce some toxicity but not significant mortality.

e Observations: Daily clinical observations are performed. Body weight and food/water
consumption are measured weekly. Hematology, clinical biochemistry, and urinalysis are
conducted at termination.

o Pathology: All animals undergo a full gross necropsy. Histopathological examination is
performed on the control and high-dose groups, with target organs also examined in the
lower dose groups.

Genotoxicity

Genotoxicity assays are performed to detect compounds that can induce genetic damage
directly or indirectly. A standard battery of in vitro and in vivo tests is typically required to assess
the genotoxic potential of a substance.
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Gene mutation

With and without

Negative in most
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in S. typhimurium
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(Ames Test) metabolic
activation.
In Vitro
Chromosomal ] ) -
Chromosomal With and without Positive
) damage
Aberration Test
In Vitro Sister Positive in
] Chromosomal -
Chromatid Not specified mouse
damage
Exchange Assay lymphoma cells.
In Vivo
Mammalian Positive in C3H
Chromosomal _
Erythrocyte N/A mice at 110
} damage
Micronucleus mg/kg.
Test
Positive in
In Vivo Sister various mouse
) Chromosomal ) )
Chromatid N/A strains; negative
damage ) )
Exchange Assay in Chinese
hamsters.

Experimental Protocols

OECD 471: Bacterial Reverse Mutation Test (Ames Test)

This in vitro assay uses amino acid-requiring strains of Salmonella typhimurium and

Escherichia coli to detect point mutations.

o Test Strains: A set of bacterial strains with different mutations is used to detect various types

of mutagens.
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» Metabolic Activation: The test is performed with and without an exogenous metabolic
activation system (S9 mix from rat liver) to mimic mammalian metabolism.

e Procedure: The test substance, bacterial culture, and S9 mix (if applicable) are combined
and plated on a minimal agar medium.

» Endpoint: The number of revertant colonies (bacteria that have regained the ability to
synthesize the required amino acid) is counted after incubation. A substance is considered
mutagenic if it causes a dose-related increase in the number of revertant colonies.

OECD 474: Mammalian Erythrocyte Micronucleus Test
This in vivo assay assesses chromosomal damage in the bone marrow of rodents.
o Test Animals: Typically, mice or rats are used.

o Dose Administration: The test substance is administered to the animals, usually on one or
two occasions.

o Sample Collection: Bone marrow is collected at appropriate time points after the last
administration.

e Analysis: Polychromatic erythrocytes are scored for the presence of micronuclei, which are
small, extranuclear bodies containing chromosome fragments or whole chromosomes.

o Endpoint: A significant, dose-related increase in the frequency of micronucleated
polychromatic erythrocytes in treated animals indicates that the substance is genotoxic.

Reproductive and Developmental Toxicity

These studies are designed to evaluate the potential of a substance to interfere with normal
reproductive function and development.
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OECD 414: Prenatal Developmental Toxicity Study
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This study assesses the effects of a substance on the pregnant female and the developing
embryo and fetus.

Test Animals: Typically, pregnant rats or rabbits are used.

Dose Administration: The test substance is administered daily from implantation to the day
before cesarean section.

Observations (Maternal): Clinical signs, body weight, and food consumption are monitored
throughout the study.

Examinations at Term: Females are euthanized, and the uterus is examined for the number
of corpora lutea, implantations, resorptions, and live and dead fetuses.

Fetal Examinations: Fetuses are weighed, sexed, and examined for external, visceral, and
skeletal abnormalities.

OECD 421: Reproduction/Developmental Toxicity Screening Test

This screening test provides preliminary information on potential effects on fertility and
development.

Test Animals: Male and female rats are used.

Dose Administration: Males are dosed for a minimum of two weeks before mating, during
mating, and for two weeks post-mating. Females are dosed throughout the study
(approximately 63 days).

Endpoints: Includes evaluation of mating performance, fertility, gestation length, parturition,
and pup viability and growth.

Pathology: Gross necropsy is performed on all adults. Histopathology of reproductive organs
is conducted.

Carcinogenicity

Carcinogenicity studies are long-term bioassays designed to assess the tumor-producing
potential of a substance.
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While no specific long-term carcinogenicity studies on quinine hydrochloride were identified
in the reviewed literature, a study on quinine sulphate was found. In this study, female mice
were treated with 0.3% quinine sulphate intravaginally twice weekly for 40 weeks. One mouse
in the treated group developed a mammary tumor, which was not observed in the control
group; however, the significance of this finding is unknown. There are no structural alerts for
carcinogenicity for quinine hydrochloride based on QSAR analysis. It is important to note that
quinoline, a related compound, has shown evidence of carcinogenicity in animal studies.

Mechanisms of Toxicity and Signaling Pathways

Understanding the molecular mechanisms underlying the toxicity of quinine hydrochloride is
crucial for risk assessment and the development of potential mitigation strategies.

Cardiotoxicity

Quinine's cardiotoxic effects are primarily attributed to its ability to block cardiac ion channels,
similar to Class IA antiarrhythmic drugs. This can lead to electrocardiogram (ECG)
abnormalities, including prolongation of the QRS and QT intervals, and in severe cases, life-
threatening arrhythmias.

Click to download full resolution via product page

Caption: Quinine hydrochloride-induced cardiotoxicity pathway.

Ototoxicity

Quinine-induced ototoxicity is characterized by symptoms such as tinnitus, hearing loss, and
vertigo. The underlying mechanisms are thought to involve direct effects on the cochlea,
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Caption: Mechanisms of quinine hydrochloride-induced ototoxicity.

Reproductive Toxicity (Ovarian Oxidative Stress)

Studies in female rats have shown that quinine can inhibit ovulation and induce oxidative stress
in the ovaries. This is characterized by an increase in lipid peroxidation and a decrease in the
activity of antioxidant enzymes.
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Caption: Quinine-induced oxidative stress and its effect on ovulation.

Experimental Workflow Diagrams

The following diagrams illustrate the general workflows for key preclinical toxicology studies.

OECD 408: Repeated Dose 90-Day Oral Toxicity Study
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Caption: Workflow for a 90-day repeated dose oral toxicity study.

OECD 414: Prenatal Developmental Toxicity Study
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Caption: Workflow for a prenatal developmental toxicity study.

OECD 471: Bacterial Reverse Mutation (Ames) Test
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Caption: Workflow for the Ames test.

OECD 474: Mammalian Erythrocyte Micronucleus Test
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Caption: Workflow for the in vivo micronucleus test.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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